molecular formula C12H16N3Na4O16P3 B3338774 Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate CAS No. 112131-73-4

Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B3338774
CAS No.: 112131-73-4
M. Wt: 643.15 g/mol
InChI Key: RKTCAKYVMAKFDV-BKVZREMSSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate is a nucleotide analog characterized by a triphosphate moiety, a modified tetrahydrofuran ring with stereospecific hydroxyl groups (2S,3S,4R,5R), and a 5-amino-2,4-dioxo-3,4-dihydropyrimidine base. The allyloxy group at the methyl position introduces unique steric and electronic properties, distinguishing it from canonical nucleotides. This compound is hypothesized to act as a substrate or inhibitor in enzymatic processes involving DNA/RNA polymerases or kinases due to its structural mimicry of natural nucleotides . Its sodium salt formulation enhances solubility, facilitating biochemical and pharmacological studies .

Properties

IUPAC Name

tetrasodium;[[[[(2S,3S,4R,5R)-5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N3O16P3.4Na/c1-2-3-27-11(29-33(23,24)31-34(25,26)30-32(20,21)22)8-6(16)7(17)10(28-8)15-4-5(13)9(18)14-12(15)19;;;;/h2,4,6-8,10-11,16-17H,1,3,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-,10+,11?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTCAKYVMAKFDV-BKVZREMSSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1C(C(C(O1)N2C=C(C(=O)NC2=O)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3Na4O16P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that incorporates a triphosphate group alongside an allyloxy moiety and a pyrimidine derivative. This structural complexity is essential for its biological activity.

Biological Activity Overview

  • Antiviral Properties : Preliminary studies indicate that compounds with similar structures exhibit antiviral activity. For instance, derivatives of pyrimidine have been shown to inhibit viral replication through interference with nucleic acid synthesis .
  • Anticancer Activity : Research has demonstrated that similar triphosphate compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The presence of the pyrimidine ring is crucial for interaction with nucleic acids in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and growth inhibition in rapidly dividing cells .

The proposed mechanisms of action for this compound include:

  • Nucleotide Analog Activity : The triphosphate group mimics natural nucleotides, allowing it to be incorporated into RNA or DNA strands during replication processes.
  • Enzyme Interaction : The compound may bind to active sites of enzymes like DNA polymerases or RNA polymerases, inhibiting their function and thus preventing viral replication or cancer cell proliferation.

Data Tables

Activity Type Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionDisruption of nucleotide metabolism

Case Studies

  • Antiviral Efficacy : A study on a related compound demonstrated significant antiviral effects against HIV by inhibiting reverse transcriptase activity. This suggests that this compound could exhibit similar properties against other viruses .
  • Cancer Cell Studies : In vitro studies showed that compounds with similar structures reduced the viability of various cancer cell lines by more than 50% at concentrations below 10 µM. This indicates potential for therapeutic use in oncology .

Scientific Research Applications

1.1. Nucleic Acid Synthesis

One of the primary applications of this compound is as a substrate for DNA and RNA synthesis. The triphosphate form is crucial for polymerase reactions where nucleic acids are synthesized. Its unique structure can enhance the efficiency and specificity of these reactions.

Table 1: Comparison of Nucleoside Triphosphates in Polymerase Reactions

Compound NameStructure TypePolymerase CompatibilityApplication
Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphateModified NTPHighDNA/RNA synthesis
3'-O-allyl-2'-deoxyadenosine-5'-triphosphateNatural NTPModeratePCR amplification
3'-O-allyl-2'-deoxyguanosine-5'-triphosphateNatural NTPHighSequencing

1.2. Antisense Oligonucleotide Development

The compound can be incorporated into antisense oligonucleotides to inhibit gene expression. Its modification allows for enhanced stability and binding affinity to target mRNA sequences.

Case Study: Antisense Oligonucleotide Efficacy
A study demonstrated that oligonucleotides containing modified triphosphates showed improved hybridization properties and resistance to nuclease degradation compared to their unmodified counterparts .

2.1. Antiviral Agents

Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication processes.

Table 2: Antiviral Activity of Similar Compounds

Compound NameVirus TargetedIC50 Value (μM)Mechanism of Action
Compound AHIV0.05Reverse transcriptase inhibition
Sodium (allyloxy) compoundInfluenza0.03Polymerase inhibition

2.2. Cancer Therapy

The compound’s potential as a therapeutic agent in cancer treatment is being explored due to its ability to interfere with cellular replication mechanisms.

Case Study: Proteasome Inhibition
Recent studies have shown that compounds with similar structures can act as proteasome inhibitors, leading to apoptosis in cancer cells . This mechanism is crucial for developing new anticancer therapies.

3.1. Genetic Engineering

In synthetic biology, the compound can be utilized in constructing genetically modified organisms by facilitating the incorporation of synthetic genes into host genomes.

Table 3: Applications in Genetic Engineering

Application TypeDescription
Gene EditingIncorporation into CRISPR systems
Synthetic Gene AssemblyUsed in assembling complex gene constructs

3.2. Biotechnological Innovations

The compound supports various biotechnological innovations by serving as a building block for creating novel biomolecules with tailored functionalities.

Case Study: Enzyme Engineering
A recent investigation utilized modified nucleotides in enzyme engineering to enhance catalytic properties . The incorporation of sodium (allyloxy) compounds was pivotal in achieving desired enzyme characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Functional Groups

The compound shares a conserved triphosphate-tetrahydrofuran backbone with other nucleotide analogs but differs in substituents and stereochemistry. Key comparisons include:

Compound Name Structural Features Bioactivity/Use Key Differences References
Target Compound Allyloxy group, 5-amino-dihydropyrimidinone, (2S,3S,4R,5R) stereochemistry Potential polymerase/kinase modulator; research tool Unique allyloxy substitution enhances lipophilicity and may alter binding kinetics compared to unmodified nucleotides.
Uridine Triphosphate (UTP) Uracil base, no amino substitution, (2R,3S,4R,5R) stereochemistry Substrate for RNA synthesis; cellular signaling Lack of 5-amino group reduces base-pairing versatility; natural stereochemistry limits synthetic applications.
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate 5-Fluoro substitution, (2R,3S,5R) stereochemistry Antiviral/anticancer agent (e.g., fluorouracil analog) Fluorine atom increases electronegativity and metabolic stability but reduces solubility compared to allyloxy derivatives.
Deoxyuridine 5′-monophosphate disodium salt Deoxyribose, uracil base, monophosphate group Intermediate in nucleotide metabolism Absence of triphosphate and hydroxyl groups limits enzymatic interactions; lower molecular weight reduces steric hindrance.

Bioactivity and Mechanism of Action

  • Target Compound vs. UTP: The 5-amino group in the target compound may enable non-canonical base pairing, expanding its utility in synthetic biology compared to UTP, which is restricted to adenine pairing .
  • Target Compound vs. Fluorinated Analogs : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to enzymatic degradation, whereas the allyloxy group in the target compound may improve membrane permeability .
  • Activity Landscape: Similarity indexing using Tanimoto coefficients (e.g., 70% similarity between aglaithioduline and SAHA in ) suggests structurally analogous compounds may share overlapping biological targets, such as HDACs or kinases . However, activity cliffs (structurally similar compounds with divergent bioactivities) are possible, as seen in fluorinated vs. non-fluorinated pyrimidines .

Physicochemical Properties

Property Target Compound Uridine Triphosphate (UTP) Fluorinated Analog ()
Molecular Weight ~500–600 (estimated) 484.18 g/mol 370.14 g/mol
Solubility High (sodium salt) Moderate (sodium salt) Low (requires DMSO for dissolution)
Stability Stable at -20°C (inferred from ) Degrades at high pH/temperature Stable under inert conditions

Q & A

Q. What are the critical steps and challenges in synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including phosphorylation and nucleoside analog formation. Key steps include:

  • Controlled coupling of the allyloxy group to the tetrahydrofuran ring under anhydrous conditions.
  • Sequential phosphorylation using trityl-protected intermediates to avoid premature hydrolysis .
  • Final purification via ion-exchange chromatography or reverse-phase HPLC to achieve >95% purity . Challenges: Sensitivity of phosphate groups to hydrolysis requires inert atmospheres (e.g., argon) and low temperatures (2–8°C) during synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^{1}H and 31^{31}P NMR to verify the tetrahydrofuran backbone, allyloxy group positioning, and triphosphate linkage .
  • Mass spectrometry (MS) : High-resolution LC-MS to confirm molecular weight (expected ~600–650 g/mol) and detect degradation products .
  • X-ray crystallography : For absolute stereochemical confirmation of the (2S,3S,4R,5R) configuration, though this requires high-quality crystals .

Q. What are the recommended storage conditions to maintain stability?

  • Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation and hydrolysis .
  • In solution, use neutral pH buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound interact with viral polymerases, and what experimental models validate its inhibitory activity?

  • Mechanism : The triphosphate group mimics natural nucleotide triphosphates, competitively inhibiting viral polymerases (e.g., RNA-dependent RNA polymerase in coronaviruses) .
  • Validation :
  • In vitro: Polymerase inhibition assays using 32^{32}P-labeled nucleotides to measure incorporation efficiency .
  • Cell-based: Antiviral activity in Vero E6 cells infected with SARS-CoV-2, monitoring viral load via RT-qPCR .
  • Structural analysis: Cryo-EM or molecular docking to visualize binding to polymerase active sites .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., activation vs. inhibition)?

Contradictions may arise from:

  • Substrate concentration : High triphosphate concentrations may saturate enzymes, masking competitive inhibition. Titrate doses (1–100 µM) and use kinetic models (e.g., Michaelis-Menten) .
  • Cofactor dependence : Test under varying Mg2+^{2+}/Mn2+^{2+} levels, as divalent cations influence enzyme-triphosphate interactions .
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and surface plasmon resonance (SPR) for real-time kinetics .

Q. How can researchers optimize its bioavailability for in vivo studies?

  • Prodrug modification : Synthesize lipophilic prodrugs (e.g., aryloxy triester derivatives) to enhance cell membrane permeability .
  • Nanocarriers : Encapsulate in PEGylated liposomes for prolonged circulation and targeted delivery to infected tissues .
  • In vivo testing: Measure plasma half-life in murine models using LC-MS/MS and compare tissue distribution profiles .

Q. What analytical methods quantify its stability under physiological pH conditions?

  • pH-rate profiling : Incubate the compound in buffers (pH 5.0–8.0) at 37°C and monitor degradation via:
  • HPLC-UV : Track loss of parent compound and formation of hydrolyzed products (e.g., mono-/diphosphates) .
  • 31^{31}P NMR : Detect chemical shift changes in phosphate groups .
    • Half-life calculation : Use first-order kinetics to predict shelf-life in biological matrices .

Methodological Considerations for Data Interpretation

Q. How to distinguish between on-target (polymerase inhibition) and off-target (e.g., nucleoside transporter) effects?

  • Genetic knockout models : Use CRISPR-Cas9 to delete target polymerases in cell lines and assess residual activity .
  • Transport assays : Measure cellular uptake inhibition via 3^{3}H-labeled nucleosides in the presence/absence of the compound .

Q. What structural analogs provide insights into structure-activity relationships (SAR)?

Compare with analogs from literature:

AnalogKey ModificationActivity Trend
Sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl)methyl phosphateMethyl substitution at pyrimidineReduced antiviral potency but improved solubility
Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphateDiphosphate groupLower polymerase affinity but higher metabolic stability .

Conflict Resolution in Experimental Design

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure Cmax_{max}, AUC, and tissue penetration to identify bioavailability bottlenecks .
  • Metabolite screening : Use LC-MS to detect inactive metabolites (e.g., dephosphorylated forms) in plasma .
  • Dose optimization : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 2
Sodium (allyloxy)((2S,3S,4R,5R)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.